Superior Degradation Potency (DC50) of SK-575 in Cancer Cells vs. iRucaparib-AP6
In MDA-MB-436 triple-negative breast cancer cells, SK-575 degrades PARP1 with a half-maximal degradation concentration (DC50) of 1.26 nM, which is approximately 65-fold more potent than the PROTAC degrader iRucaparib-AP6, which has a reported DC50 of 82 nM in the same assay context .
| Evidence Dimension | PARP1 Degradation Potency (DC50) |
|---|---|
| Target Compound Data | 1.26 nM |
| Comparator Or Baseline | iRucaparib-AP6: 82 nM |
| Quantified Difference | Approximately 65-fold more potent |
| Conditions | MDA-MB-436 cells; 24-hour treatment |
Why This Matters
This substantially higher potency allows for complete target degradation at lower concentrations, reducing the potential for off-target effects and compound usage in experimental models.
